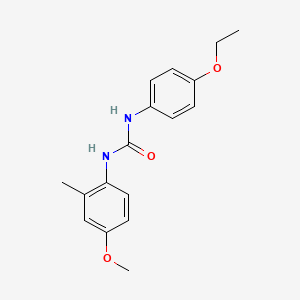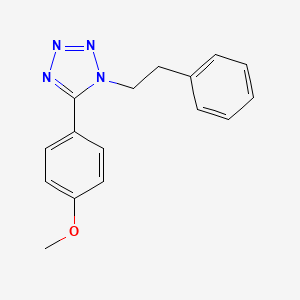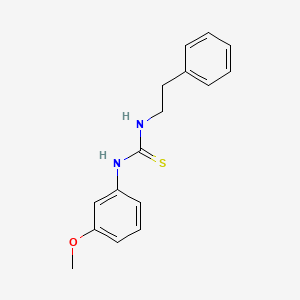
N-(4-ethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)urea, also known as EM-1, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. EM-1 is a urea derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively. In
Wirkmechanismus
N-(4-ethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)urea's mechanism of action is not fully understood, but it is believed to act by inhibiting various enzymes and proteins in the body. It has been shown to inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes involved in the inflammatory response. N-(4-ethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)urea has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)urea has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(4-ethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)urea inhibits the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). N-(4-ethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)urea has also been shown to inhibit the growth of cancer cells by inducing apoptosis. In animal studies, N-(4-ethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)urea has been shown to reduce inflammation and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-ethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)urea has several advantages for lab experiments. It is relatively easy to synthesize, and its yield can be optimized using different methods. N-(4-ethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)urea has also been shown to have low toxicity in animal studies. However, one limitation of N-(4-ethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)urea is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for the study of N-(4-ethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)urea. One direction is to further investigate its mechanism of action to better understand how it works. Another direction is to explore its potential applications in treating other diseases, such as diabetes and cardiovascular disease. Additionally, N-(4-ethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)urea could be used as a building block for the synthesis of novel materials with unique properties. Overall, the study of N-(4-ethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)urea has the potential to lead to new discoveries and applications in various fields.
Synthesemethoden
N-(4-ethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)urea can be synthesized using various methods, including the reaction of 4-ethoxyaniline with 4-methoxy-2-methylphenyl isocyanate in the presence of a base, such as potassium carbonate. Another method involves the reaction of 4-ethoxyaniline with 4-methoxy-2-methylphenyl isocyanate in the presence of a catalyst, such as triethylamine. The yield of N-(4-ethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)urea using these methods ranges from 50-80%.
Wissenschaftliche Forschungsanwendungen
N-(4-ethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)urea has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, N-(4-ethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)urea has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been studied for its potential use in treating Alzheimer's disease and Parkinson's disease. In agriculture, N-(4-ethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)urea has been used as a plant growth regulator and as a pesticide. In material science, N-(4-ethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)urea has been used as a building block for the synthesis of novel materials.
Eigenschaften
IUPAC Name |
1-(4-ethoxyphenyl)-3-(4-methoxy-2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-4-22-14-7-5-13(6-8-14)18-17(20)19-16-10-9-15(21-3)11-12(16)2/h5-11H,4H2,1-3H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NICCLFXQMSVTKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=C(C=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethoxyphenyl)-3-(4-methoxy-2-methylphenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-methylacetamide](/img/structure/B5727671.png)

![1-[4-(methylthio)-6-(4-morpholinyl)-2-phenyl-5-pyrimidinyl]ethanone](/img/structure/B5727678.png)


![2-(2-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B5727707.png)

![2-{[5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B5727733.png)
![4-[(4-methoxy-1-naphthyl)methyl]thiomorpholine](/img/structure/B5727750.png)

![1-isopropoxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5727761.png)
![N'-[(4-fluorobenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5727766.png)
![methyl {5-[(3-ethoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl}acetate](/img/structure/B5727768.png)
